molecular formula C9H14N2O B7974378 Ethyl[(5-methoxypyridin-3-yl)methyl]amine

Ethyl[(5-methoxypyridin-3-yl)methyl]amine

Cat. No.: B7974378
M. Wt: 166.22 g/mol
InChI Key: MOMZLEKBYXWTTP-UHFFFAOYSA-N
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Description

Ethyl[(5-methoxypyridin-3-yl)methyl]amine (CAS: 179873-54-2) is a secondary amine featuring a pyridine core substituted with a methoxy group at position 5 and an ethyl-methylamine moiety at position 3. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol .

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-10-5-8-4-9(12-2)7-11-6-8/h4,6-7,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZLEKBYXWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(5-methoxypyridin-3-yl)methyl]amine typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often involve solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(5-methoxypyridin-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl[(5-methoxypyridin-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl[(5-methoxypyridin-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy and ethylamine groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

(a) (5-Methoxypyridin-3-yl)methylamine dihydrochloride

  • Structure : Differs by replacing the ethyl group with a methyl group on the amine side chain.
  • Molecular Formula : C₈H₁₂Cl₂N₂O (vs. C₉H₁₄N₂O for the target compound).
  • Implications : The smaller methyl group reduces steric hindrance but may decrease lipophilicity compared to the ethyl analog .

(b) 3-[(2-Methoxyphenyl)ethynyl]-5-methylpyridin-2-amine

  • Structure : Contains a methoxyphenyl group linked via an ethynyl bridge to the pyridine ring.
  • Key Difference : The ethynyl linker introduces rigidity and conjugation, altering electronic properties compared to the flexible ethylamine chain in the target compound .

(c) 3-(5-Ethoxy(3-pyridyloxy))propyl)methylamine

  • Structure : Features a pyridyloxy-propylamine chain with an ethoxy group.
  • Synthesis : Derived from hydroxypyridine precursors via alkylation, suggesting analogous routes for modifying the target compound’s side chain .

(d) (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine

  • Structure : Combines a benzofuran ring with a pyridine-ethylamine group.
  • Molecular Weight : 254.33 g/mol (vs. 166.22 g/mol for the target compound).
  • Implications : The benzofuran moiety enhances aromaticity and may improve binding affinity in biological systems .

Physicochemical and Functional Properties

(a) Nitrogen Content and Reactivity

  • Ethyl[(5-methoxypyridin-3-yl)methyl]amine contains two nitrogen atoms, similar to methyl diethanolamine (MDEA), which is used in CO₂ capture due to amine-CO₂ interactions . However, direct evidence of the target compound’s CO₂ adsorption capacity is unavailable.

(b) Electronic Effects

  • This contrasts with compounds like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, where the trimethylsilyl-ethynyl group introduces steric bulk and electron-withdrawing effects .

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